molecular formula C6H8N2O B1626473 1-(4-methyl-1H-imidazol-5-yl)ethanone CAS No. 23328-91-8

1-(4-methyl-1H-imidazol-5-yl)ethanone

Cat. No. B1626473
CAS RN: 23328-91-8
M. Wt: 124.14 g/mol
InChI Key: HUKNDBAKSCHISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methyl-1H-imidazol-5-yl)ethanone, also known as MIE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MIE is a ketone that contains an imidazole ring, which makes it a unique molecule with interesting properties.

Mechanism Of Action

The mechanism of action of 1-(4-methyl-1H-imidazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(4-methyl-1H-imidazol-5-yl)ethanone has been shown to inhibit acetylcholinesterase, which increases the levels of acetylcholine in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

1-(4-methyl-1H-imidazol-5-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-methyl-1H-imidazol-5-yl)ethanone inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-methyl-1H-imidazol-5-yl)ethanone has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 1-(4-methyl-1H-imidazol-5-yl)ethanone has anti-inflammatory effects in animal models of arthritis and colitis.

Advantages And Limitations For Lab Experiments

1-(4-methyl-1H-imidazol-5-yl)ethanone has several advantages for lab experiments, including its high purity and stability. 1-(4-methyl-1H-imidazol-5-yl)ethanone is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-(4-methyl-1H-imidazol-5-yl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high doses. Researchers should take these limitations into consideration when designing experiments involving 1-(4-methyl-1H-imidazol-5-yl)ethanone.

Future Directions

There are several future directions for research involving 1-(4-methyl-1H-imidazol-5-yl)ethanone. One area of interest is the development of 1-(4-methyl-1H-imidazol-5-yl)ethanone derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-(4-methyl-1H-imidazol-5-yl)ethanone, which could lead to the discovery of new drug targets. Additionally, 1-(4-methyl-1H-imidazol-5-yl)ethanone could be studied further in animal models of various diseases to determine its potential as a therapeutic agent. Overall, 1-(4-methyl-1H-imidazol-5-yl)ethanone is a promising compound with potential applications in various fields of research.

Scientific Research Applications

1-(4-methyl-1H-imidazol-5-yl)ethanone has been studied extensively in the field of medicinal chemistry, where it has shown potential as a drug candidate for various diseases. 1-(4-methyl-1H-imidazol-5-yl)ethanone has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied as a potential treatment for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

1-(5-methyl-1H-imidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(5(2)9)8-3-7-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKNDBAKSCHISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500028
Record name 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methyl-1H-imidazol-5-yl)ethanone

CAS RN

23328-91-8
Record name 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methyl-1H-imidazol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-methyl-1H-imidazol-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-methyl-1H-imidazol-5-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-methyl-1H-imidazol-5-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-methyl-1H-imidazol-5-yl)ethanone
Reactant of Route 6
1-(4-methyl-1H-imidazol-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.